4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid typically involves the sulfonation of 4-aminobenzoic acid followed by a coupling reaction with 4-carboxybenzenesulfonyl chloride. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The process would include stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkylating agents. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological processes, making it valuable in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid.
4-Carboxybenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfanilic acid: A compound with similar sulfonyl and amino functional groups.
Uniqueness
This compound is unique due to its specific structural properties, which allow it to interact with a wide range of molecular targets. Its combination of carboxyl, sulfonyl, and amino groups makes it versatile in various chemical reactions and research applications .
Properties
IUPAC Name |
2-[(4-carboxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-13(17)9-5-7-10(8-6-9)22(20,21)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQROLTMRNWCZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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